molecular formula C12H12ClNO2 B14722592 (3-Chlorophenyl)carbamic acid, 2-cycl0penten-1-YL ester CAS No. 5333-71-1

(3-Chlorophenyl)carbamic acid, 2-cycl0penten-1-YL ester

Cat. No.: B14722592
CAS No.: 5333-71-1
M. Wt: 237.68 g/mol
InChI Key: ONPWYWAFZMDNTK-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester is an organic compound with a unique structure that combines a chlorinated aromatic ring with a carbamic acid ester linked to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester typically involves the reaction of 3-chloroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the cyclopentene derivative to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. The aromatic ring and cyclopentene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)carbamic acid, 2-cyclohexen-1-YL ester
  • (3-Chlorophenyl)carbamic acid, 2-cyclopropen-1-YL ester

Uniqueness

(3-Chlorophenyl)carbamic acid, 2-cyclopenten-1-YL ester is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature may influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

5333-71-1

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

cyclopent-2-en-1-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C12H12ClNO2/c13-9-4-3-5-10(8-9)14-12(15)16-11-6-1-2-7-11/h1,3-6,8,11H,2,7H2,(H,14,15)

InChI Key

ONPWYWAFZMDNTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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